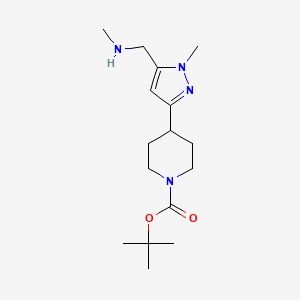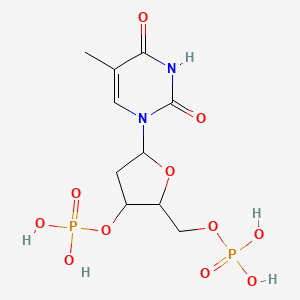
2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C10H14ClFNO It is a derivative of phenethylamine, characterized by the presence of a fluorine atom and a methoxy group on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride typically involves several steps. One common method starts with the Friedel-Crafts acylation of 4-fluoro-3-methoxybenzene to introduce the propan-2-one group. This is followed by reductive amination to form the amine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process may involve crystallization or recrystallization to obtain the pure hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenylpropanamines.
Aplicaciones Científicas De Investigación
2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds
Mecanismo De Acción
The mechanism of action of 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets. It is believed to act on neurotransmitter systems, particularly by modulating the activity of monoamine transporters. This can lead to changes in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, thereby affecting various physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Fluoro-4-methoxyphenyl)propan-2-amine: Similar structure but with different positioning of the fluorine and methoxy groups.
2-(4-Methoxyphenyl)propan-2-amine: Lacks the fluorine atom.
2-(4-Bromophenyl)propan-2-amine: Contains a bromine atom instead of fluorine
Uniqueness
2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride is unique due to the specific positioning of the fluorine and methoxy groups, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance its metabolic stability and alter its interaction with biological targets compared to its non-fluorinated analogs .
Propiedades
Fórmula molecular |
C10H15ClFNO |
|---|---|
Peso molecular |
219.68 g/mol |
Nombre IUPAC |
2-(4-fluoro-3-methoxyphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H14FNO.ClH/c1-10(2,12)7-4-5-8(11)9(6-7)13-3;/h4-6H,12H2,1-3H3;1H |
Clave InChI |
AIQUUMOQGRZVOV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC(=C(C=C1)F)OC)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4,5-Dihydroxy-2-(16-hydroxy-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12301731.png)
![2-({[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol](/img/structure/B12301738.png)
![Potassium;3-(15-hydroxy-10,14-dimethyl-7-oxo-15-pentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-enyl)propanoate](/img/structure/B12301740.png)
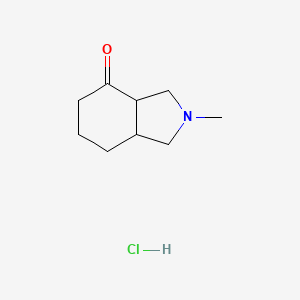
![2-[4-(2-Chloro-4-fluorophenyl)-2-oxochromen-7-yl]oxypropanoic acid](/img/structure/B12301747.png)

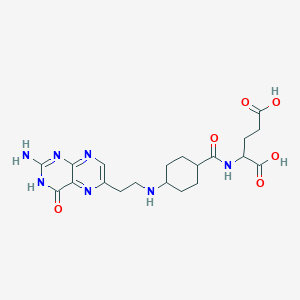

![copper;4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;hydron](/img/structure/B12301778.png)
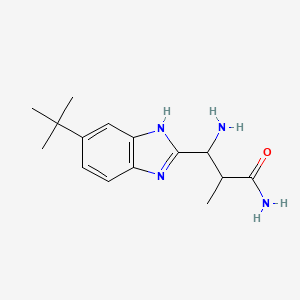
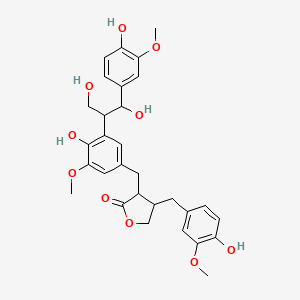
![(5-Hydroxy-2,2,8-trimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl) acetate](/img/structure/B12301796.png)
